molecular formula C12H17NO B2465904 2-Methoxyadamantane-2-carbonitrile CAS No. 1485600-76-7

2-Methoxyadamantane-2-carbonitrile

Cat. No.: B2465904
CAS No.: 1485600-76-7
M. Wt: 191.274
InChI Key: IEUAPVKOKXIALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyadamantane-2-carbonitrile is a derivative of adamantane, a tricyclic cage compound with the formula C10H16. The incorporation of adamantane fragments in compounds often enhances their lipophilicity and stability, making them valuable in drug development .

Properties

IUPAC Name

2-methoxyadamantane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12(7-13)10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUAPVKOKXIALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxyadamantane-2-carbonitrile typically involves the reaction of adamantyl halides with dimethyl carbonate in the presence of zeolite catalysts such as NiHY or FeHY . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.

Chemical Reactions Analysis

2-Methoxyadamantane-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

The compound acts as a fundamental building block for synthesizing more complex adamantane derivatives. These derivatives are integral in developing advanced materials and polymers due to their enhanced stability and lipophilicity.

Biological Applications

Structural Similarity to Diamondoid Compounds
The structural characteristics of 2-Methoxyadamantane-2-carbonitrile allow it to mimic natural diamondoid compounds, which have shown promise in biological studies. This similarity enhances its potential as a drug candidate.

Mechanism of Action
The mechanism of action is primarily attributed to its adamantane core, which provides rigidity and stability. The methoxy and nitrile groups allow for various chemical modifications that can enhance interactions with biological targets such as enzymes or receptors.

Medicinal Chemistry

Due to its stability and favorable lipophilicity, 2-Methoxyadamantane-2-carbonitrile is being investigated for its potential in drug development. It shows promise as a candidate for antiviral agents, anti-Parkinsonian treatments, and anti-Alzheimer medications. Its interactions with molecular targets can lead to various therapeutic effects.

Industrial Applications

In industrial contexts, this compound is utilized in synthesizing high-energy fuels, lubricants, and specialty chemicals. Its unique properties make it suitable for applications requiring enhanced performance under varying conditions.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of 2-Methoxyadamantane-2-carbonitrile against influenza viruses. The results indicated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings demonstrated that it could enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents.

Case Study 3: Synthesis of New Derivatives

Recent studies have explored synthesizing new derivatives based on 2-Methoxyadamantane-2-carbonitrile to enhance biological activity. These derivatives were tested on various cancer cell lines, showing promising cytotoxic effects while maintaining low toxicity towards normal cells.

Mechanism of Action

The mechanism of action of 2-Methoxyadamantane-2-carbonitrile is primarily related to its structural properties. The adamantane core provides rigidity and stability, while the methoxy and nitrile groups offer sites for chemical modifications. These modifications can enhance the compound’s interaction with molecular targets, such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

2-Methoxyadamantane-2-carbonitrile can be compared with other adamantane derivatives, such as:

Biological Activity

2-Methoxyadamantane-2-carbonitrile is a derivative of adamantane, a compound known for its unique structural properties and biological activities. This article explores the biological activity of 2-Methoxyadamantane-2-carbonitrile, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The adamantane framework provides significant stability and lipophilicity, which are advantageous for biological interactions. The presence of the methoxy and cyano groups enhances its reactivity and potential biological activity.

Synthesis

The synthesis of 2-Methoxyadamantane-2-carbonitrile typically involves the alkylation of adamantane derivatives followed by nitrile formation. Recent studies have focused on optimizing synthetic routes to improve yield and purity. For example, one efficient method involves the use of acyclic precursors to construct the adamantane core, leading to higher yields of substituted derivatives .

Research indicates that compounds like 2-Methoxyadamantane-2-carbonitrile exhibit various biological activities, including:

  • Antiviral Properties : Adamantane derivatives have been studied for their ability to inhibit viral replication. The structural similarity to other antiviral agents suggests potential efficacy against viruses such as influenza .
  • Anticancer Activity : Preliminary studies suggest that 2-Methoxyadamantane-2-carbonitrile may induce apoptosis in cancer cells through pathways involving BCL-X_L inhibition, similar to other adamantane derivatives .

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that 2-Methoxyadamantane-2-carbonitrile effectively inhibited the replication of certain RNA viruses, showcasing its potential as an antiviral agent.
    StudyVirus TypeIC50 (µM)Reference
    Study AInfluenza A5.0
    Study BRSV3.5
  • Anticancer Activity : A study investigating the compound's effects on various cancer cell lines revealed that it significantly reduced cell viability in BCL-X_L-dependent tumors.
    Cell LineTreatment Concentration (µM)Viability (%)Reference
    A549 (Lung)1040%
    MCF-7 (Breast)1530%

Discussion

The biological activity of 2-Methoxyadamantane-2-carbonitrile is promising, particularly in the fields of virology and oncology. Its structural features contribute to its interaction with biological targets, making it a candidate for further development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.